1-[4-(butyrylamino)benzoyl]-N-(3-methylbutyl)piperidine-4-carboxamide
Beschreibung
1-[4-(Butyrylamino)benzoyl]-N-(3-methylbutyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by two key structural features:
- A 4-(butyrylamino)benzoyl group at the 1-position of the piperidine ring.
- An N-(3-methylbutyl) substituent on the carboxamide nitrogen.
This compound’s design integrates a lipophilic butyryl chain and a branched alkyl group, which may influence its pharmacokinetic properties and target binding.
Eigenschaften
IUPAC Name |
4-benzyl-N-(4-cyanophenyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S/c23-12-14-6-8-16(9-7-14)24-21(27)18-19(26)20-17(10-11-29-20)25(22(18)28)13-15-4-2-1-3-5-15/h1-11,26H,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYLANQNJPLEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=C(C2=O)C(=O)NC4=CC=C(C=C4)C#N)O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-[4-(butyrylamino)benzoyl]-N-(3-methylbutyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Research indicates that compounds similar to this compound exhibit various biological activities, primarily through modulation of receptor interactions. The compound may act as an antagonist or agonist at specific receptors, influencing pain perception and inflammatory responses.
Pharmacological Effects
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated significant anti-inflammatory effects. For instance, studies have shown that related piperidine derivatives can reduce carrageenan-induced paw edema by up to 90% at optimal doses, indicating potent anti-inflammatory properties .
- Analgesic Properties : The compound may also possess analgesic effects through its action on pain pathways. Research on TRPV1 antagonists suggests that structural modifications can enhance potency and selectivity, potentially applicable to the compound .
- Binding Affinity : The binding characteristics of this compound to various receptors are crucial for its biological activity. Studies involving similar compounds indicate that effective binding often requires precise structural compatibility with receptor sites, which influences therapeutic efficacy .
Study 1: Anti-inflammatory Efficacy
A study examining the anti-inflammatory effects of related piperidine compounds found that they significantly inhibited edema formation in animal models. The tested compound showed dose-dependent effects, with maximum inhibition observed at higher concentrations .
Study 2: TRPV1 Antagonism
Another research effort focused on the development of TRPV1 antagonists highlighted the importance of specific structural features in achieving selectivity and potency. Modifications to the benzoyl and piperidine moieties were explored, suggesting that similar strategies could enhance the biological activity of this compound .
Comparative Data Table
The following table summarizes key findings related to the biological activity of similar compounds:
| Compound Name | Activity Type | Mechanism of Action | Efficacy (IC50/ED50) |
|---|---|---|---|
| Compound A | Anti-inflammatory | COX inhibition | ED50 = 20 mg/kg |
| Compound B | Analgesic | TRPV1 antagonism | IC50 = 2.31 nM |
| This compound | Potential Anti-inflammatory/Analgesic | Receptor modulation | TBD |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
Piperidine-4-carboxamide derivatives are highly tunable, with variations in the substituents on the piperidine ring and carboxamide nitrogen dictating their biological and physicochemical properties. Below is a comparative analysis:
Key Structural Features and Analogues
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Compound I (3,5-dinitrobenzoyl) has strong electron-withdrawing nitro groups, which may reduce metabolic stability but enhance antifungal activity.
- N-Substituent Impact : The N-(3-methylbutyl) group in the target compound likely increases lipophilicity compared to simpler N-aryl or N-alkyl groups (e.g., benzyl in Compound 2a). Branched alkyl chains can reduce crystallization tendencies, enhancing solubility .
- Bioavailability : AZD5363’s pyrrolopyrimidine and hydroxypropyl groups contribute to its oral bioavailability and kinase selectivity, suggesting that heterocyclic substituents at the 1-position may offer advantages in target engagement .
Pharmacological and Functional Comparisons
Analgesic Activity :
- Compound II (3,4,5-trimethoxybenzoyl) demonstrated notable analgesic effects, attributed to the methoxy groups’ ability to modulate serotonin or opioid receptor interactions. The target compound’s butyrylamino group may lack this receptor affinity but could exhibit prolonged half-life due to slower metabolism .
Antimicrobial Activity :
- Compound I showed moderate antifungal activity, while Compound II was inactive. The target compound’s butyryl chain might enhance penetration into fungal membranes, but this remains speculative without direct data .
Kinase Inhibition :
- AZD5363’s selectivity for Akt kinases over ROCK highlights the importance of the 1-position substituent (pyrrolopyrimidine) in conferring specificity. The target compound’s benzoyl group lacks this heterocyclic motif, suggesting divergent therapeutic applications .
Physicochemical Properties :
- Solubility : Methoxy groups (Compound II) improve water solubility, whereas the target compound’s alkyl substituents may necessitate formulation aids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
